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Compound of Interest

Compound Name: GSK215

Cat. No.: B10830308

Get Quote

For Researchers, Scientists, and Drug Development Professionals

GSK1016790A is a potent and highly selective agonist of the Transient Receptor Potential

Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of

physiological processes.[1][2][3] This guide provides a comparative analysis of the cross-

reactivity of GSK1016790A with other members of the TRP channel family, supported by

available experimental data.

Selectivity Profile of GSK1016790A
Experimental evidence strongly indicates that GSK1016790A is a highly selective agonist for

TRPV4. While it demonstrates potent activation of TRPV4 in the nanomolar range, its activity

against other TRP channels appears to be minimal or nonexistent at significantly higher

concentrations.

Data Summary: GSK1016790A Activity on various TRP Channels
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TRP Channel Species Assay Type
Agonist
Activity
(EC50/IC50)

Supporting
Evidence

TRPV4 Human
Ca2+ influx in

HEK cells
2.1 nM (EC50)

Potent activation

observed.[3]

Mouse
Ca2+ influx in

HEK cells
18 nM (EC50)

Potent activation

observed.[3]

TRPV1 - -
No direct data

available

Literature implies

selectivity;

however, direct

cross-reactivity

studies were not

identified.

TRPV2 - -
No activity

detected

A study using

whole-cell patch-

clamp assay

showed no

activation at 1

µM.

TRPV3 - -
No activity

detected

A study using

whole-cell patch-

clamp assay

showed no

activation at 1

µM.

TRPM8 - -
No activity

detected

No activity

observed at

concentrations

up to 20 µM.[3]

TRPA1 - - No activity

detected

No activity

observed at

concentrations

up to 20 µM.[3] A

separate study
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also showed no

activation at 1

µM.

Key Findings:

GSK1016790A is a potent agonist of both human and mouse TRPV4 channels, with EC50

values in the low nanomolar range.[3]

Direct experimental evidence demonstrates a lack of activity of GSK1016790A on TRPM8

and TRPA1 channels at concentrations as high as 20 µM.[3]

Studies utilizing whole-cell patch-clamp assays have shown no activation of TRPV2 and

TRPV3 by GSK1016790A at a concentration of 1 µM.

While GSK1016790A is widely used as a selective TRPV4 tool compound, direct

experimental data on its cross-reactivity with the TRPV1 channel is not readily available in

the reviewed literature.

Signaling Pathways and Experimental Workflows
The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events

and is studied using specific experimental workflows.

GSK1016790A-Induced TRPV4 Signaling Pathway
Activation of TRPV4 by GSK1016790A leads to an influx of Ca2+, which in turn triggers

downstream signaling cascades. This includes the phosphorylation of ERK1/2 and the

production of nitric oxide (NO).[3] Furthermore, prolonged activation of TRPV4 with

GSK1016790A can lead to the endocytosis of the channel, a process regulated by PI3K, PKC,

and RhoA signaling pathways.[1][4]
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GSK1016790A-induced TRPV4 signaling cascade.

Experimental Workflow: Assessing Cross-reactivity
The cross-reactivity of GSK1016790A is typically assessed using cell-based assays that

measure ion channel activation, such as calcium imaging and electrophysiology.
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Workflow for assessing GSK1016790A cross-reactivity.
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Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below

are summaries of common protocols used to evaluate the activity of GSK1016790A on TRP

channels.

Calcium Imaging Assay using Fluo-4 AM
This method measures changes in intracellular calcium concentration upon channel activation.

Cell Preparation:

Seed cells (e.g., HEK293) stably or transiently expressing the target TRP channel in 96-

well black, clear-bottom plates.

Culture overnight to allow for cell adherence and confluence.

Dye Loading:

Prepare a Fluo-4 AM loading solution. A typical solution contains Fluo-4 AM (e.g., 1-5 µM)

and Pluronic F-127 (e.g., 0.02%) in a buffered salt solution (e.g., HBSS). Probenecid can

be included to prevent dye leakage.

Remove the culture medium from the cells and wash with HBSS.

Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.

After incubation, wash the cells with HBSS to remove excess dye.

Compound Addition and Signal Detection:

Prepare serial dilutions of GSK1016790A in the assay buffer.

Use a fluorescence microplate reader to establish a baseline fluorescence reading

(Excitation: ~490 nm, Emission: ~525 nm).

Add the GSK1016790A solutions to the wells.

Immediately begin recording the fluorescence signal for a defined period.
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Data Analysis:

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline

fluorescence (F0) from the peak fluorescence (F).

Plot the change in fluorescence against the log of the compound concentration to

generate a dose-response curve and determine the EC50 value.

Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ionic currents flowing through the channels in the cell

membrane.

Cell and Electrode Preparation:

Plate cells expressing the target TRP channel onto glass coverslips.

Pull recording micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ

when filled with the internal solution.

The internal (pipette) solution typically contains (in mM): 140 CsCl, 10 EGTA, and 10

HEPES, adjusted to pH 7.2.

The external (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1

MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

Recording Procedure:

Place the coverslip with cells in the recording chamber on the microscope stage.

Approach a cell with the micropipette and apply gentle suction to form a high-resistance

seal (GΩ seal) with the cell membrane.

Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell

configuration.

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
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Compound Application and Data Acquisition:

Apply GSK1016790A to the bath solution at various concentrations.

Record the resulting whole-cell currents using a patch-clamp amplifier and data acquisition

software. Voltage ramps or steps can be applied to study the current-voltage relationship.

Data Analysis:

Measure the amplitude of the inward or outward current elicited by GSK1016790A.

Construct a dose-response curve by plotting the current amplitude against the compound

concentration to determine the EC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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